molecular formula C12H12O B3082601 2-Methoxy-7-methylnaphthalene CAS No. 1131-53-9

2-Methoxy-7-methylnaphthalene

Cat. No.: B3082601
CAS No.: 1131-53-9
M. Wt: 172.22 g/mol
InChI Key: ACXAMVZBGIWPPD-UHFFFAOYSA-N
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Description

Overview of Scholarly Research Trajectories involving 2-Methoxy-7-methylnaphthalene and Related Naphthalene (B1677914) Derivatives

Scholarly research involving this compound and its analogs has explored several avenues. Synthetic chemists have focused on developing efficient methods for the preparation of this and other specifically substituted naphthalenes. These synthetic efforts are often driven by the need for precursors to more complex molecules with potential biological activity or specific material properties. researchgate.netacs.org

One significant area of research is the investigation of the biological activities of naphthalene derivatives. For instance, studies have explored the antimicrobial and anticancer properties of various substituted naphthalenes. ijpsjournal.com The structural modifications, including the placement of methoxy (B1213986) and methyl groups, have been shown to significantly influence their biological efficacy.

Furthermore, the unique photophysical properties of substituted naphthalenes have attracted attention in materials science. Research has examined the fluorescence and excimer formation of these compounds, which are dependent on the nature and position of the substituents. researchgate.net These properties are relevant for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The following table provides a summary of key research findings related to substituted naphthalenes:

Research Area Key Findings Relevant Compounds
Synthetic Methodologies Development of metal-catalyzed and Lewis acid-catalyzed reactions for the regioselective synthesis of substituted naphthalenes. researchgate.netPolysubstituted naphthalenes
Medicinal Chemistry Certain substituted naphthalenes exhibit potential hypotensive, antimicrobial, and anticancer activities. nih.govimpactfactor.org2-Substituted aminomethyloxy naphthalenes, 7-Methylnaphthalen-2-ol derivatives
Materials Science The position of methyl and methoxy substituents affects the fluorescence and excimer formation of naphthalenes. researchgate.net1- and 2-methylnaphthalenes, 1- and 2-methoxynaphthalenes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-7-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-3-4-10-5-6-12(13-2)8-11(10)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXAMVZBGIWPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307821
Record name 2-Methoxy-7-methylnaphthalene
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Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-53-9
Record name 2-Methoxy-7-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-7-methylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-Methoxy-7-methylnaphthalene and its Analogs.

Electrophilic Substitution Reactions in Naphthalene (B1677914) Functionalization

Electrophilic aromatic substitution is a fundamental process for the functionalization of naphthalene. The reactivity of naphthalene is higher than that of benzene, and substitution generally favors the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the carbocation intermediate formed during α-substitution. libretexts.org However, the regioselectivity of these reactions can be complex and is influenced by the nature of the substituents already present on the naphthalene ring, the reagents, and the reaction conditions. libretexts.orgresearchgate.net

For instance, in Friedel-Crafts acylation, the solvent can dictate the major product. Acylation of naphthalene in carbon disulfide predominantly yields the 1-isomer, while in nitrobenzene, the 2-isomer is the major product. libretexts.org Similarly, sulfonation of naphthalene can lead to different isomers depending on the reaction temperature. libretexts.org The presence of activating or deactivating groups on the naphthalene core further directs the position of subsequent electrophilic attack. scbt.com A methoxy (B1213986) group, being an electron-donating group, activates the naphthalene ring, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org Conversely, a chlorine atom deactivates the ring, directing electrophilic substitution to positions ortho/para to the methoxy group in a compound like 1-Chloro-8-methoxynaphthalene (B3052493).

Metal-Catalyzed Coupling Reactions for Naphthalene Core Assembly

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in assembling the naphthalene core. eie.gr Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are widely employed. eie.grswinburne.edu.auresearchgate.net

For example, a Suzuki coupling reaction between 4-pyridinyl phenyl boronic acid and 2,6-dibromo dioctyl naphthalene diimide has been used to synthesize a functionalized naphthalene derivative. rsc.org Similarly, Stille coupling has been utilized in the synthesis of naphthalene diimide derivatives by reacting a bis-stannylated naphthalene diimide with a dibrominated naphthalene monoimide in the presence of a palladium catalyst. swinburne.edu.au These methods offer a versatile approach to constructing complex naphthalene-based structures by joining different molecular fragments. swinburne.edu.aursc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. eie.grmdpi.com

Alkylation and Arylation Strategies for Methyl and Methoxy Group Incorporation

The introduction of methyl and methoxy groups onto the naphthalene ring can be achieved through various alkylation and arylation strategies. Friedel-Crafts alkylation and acylation are classic methods, though they can be complicated by issues of regioselectivity and polyalkylation. researchgate.netacs.org For instance, the methylation of naphthalene with methyl chloride over an alumina (B75360) catalyst is a known process. google.com The use of methanol (B129727) as a methylating agent for naphthalene in the vapor phase over an activated alumina catalyst has also been demonstrated. google.com

Modern methods often employ metal-catalyzed cross-coupling reactions for more controlled and regioselective functionalization. Palladium-catalyzed C–H activation has emerged as a powerful technique. nih.gov For example, a Pd(II)-catalyzed meta-C(sp²)–H alkylation of amides has been developed using a modified norbornene as a transient mediator, allowing for the introduction of alkyl groups at the meta position. nih.gov The methoxy group can be introduced through the methylation of corresponding phenols, often catalyzed by metals, or via methoxylation of aryl halides. wikipedia.orgnih.gov

The table below summarizes some alkylation and arylation reactions on naphthalene derivatives.

Isomerization and Regioselective Synthesis Approaches of Methylnaphthalenes

Controlling the position of substituents on the naphthalene ring is a significant challenge in synthetic chemistry. researchgate.net The synthesis of a specific isomer, such as 2,6-dimethylnaphthalene (B47086) (2,6-DMN), often requires regioselective methods to avoid the formation of a mixture of isomers. colab.ws Isomerization reactions are employed to convert more readily available isomers into the desired one. For example, 1-methylnaphthalene (B46632) can be isomerized to 2-methylnaphthalene (B46627) over a mixed-acid-treated HBEA zeolite catalyst. bcrec.id The reaction temperature is a critical factor, with higher temperatures favoring the formation of 2-methylnaphthalene. bcrec.id

A novel regioselective synthesis for 2,6-dimethyltetralin, a precursor to 2,6-DMN, involves a three-step process: a Heck reaction, catalytic reduction, and acid-catalyzed cyclization. colab.ws This method yields 2,6-dimethyltetralin as the sole isomer, eliminating the need for complex separation steps. colab.ws The choice of catalyst, such as specific zeolites, can significantly influence the selectivity of these reactions. colab.wsresearchgate.net For instance, the shape selectivity of certain zeolites can be exploited to favor the formation of a particular isomer during the alkylation of methylnaphthalene. researchgate.net

Reaction Mechanisms of this compound and Analogous Naphthalene Systems.

Oxidation Pathways and Functional Group Interconversions (e.g., Methoxy, Methyl)

The oxidation of substituted naphthalenes can proceed via different pathways, depending on the substituents and the oxidizing agent. The methyl and methoxy groups on the naphthalene ring are both susceptible to oxidation. For 2-methylnaphthalene, oxidation can occur at the methyl group to form 2-hydroxymethylnaphthalene or at the aromatic ring to produce epoxides, which can be further metabolized to dihydrodiols and naphthols. cdc.gov Studies on the atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals show that the reaction is primarily initiated by OH addition to the aromatic ring. rsc.orgresearchgate.net The subsequent fate of the resulting adducts is complex and can lead to the formation of dicarbonyl compounds. rsc.org

The methoxy group can also be oxidized. For example, 1-chloro-8-methoxynaphthalene can be oxidized to form the corresponding quinones. The methoxy group can also be cleaved to yield a hydroxyl group. The interconversion of functional groups is a key strategy in the synthesis of complex molecules. For instance, a hydroxyl group can be methylated to a methoxy group, and a methoxy group can be demethylated back to a hydroxyl group. These transformations allow for the strategic manipulation of the electronic and steric properties of the naphthalene system during a synthetic sequence.

The table below provides examples of oxidation products of naphthalene derivatives.

List of Chemical Compounds

Cross-Coupling Reactivity and Applications in Complex Organic Synthesis

The naphthalene core, substituted with methoxy and methyl groups, is a structural motif found in various biologically active molecules and materials. The functionalization of this compound and related structures often relies on cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are limited, its reactivity can be inferred from research on analogous compounds like 2-methoxynaphthalene (B124790) and methylnaphthalene derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for such transformations. organic-chemistry.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.org For instance, the coupling of aryl halides with organoboron reagents is a fundamental method for creating biaryl structures. libretexts.orgresearchgate.net In a related context, the synthesis of the anti-inflammatory drug Naproxen involves a Heck reaction, coupling 2-bromo-6-methoxynaphthalene (B28277) with ethylene. researchgate.netrug.nlcdnsciencepub.com This highlights the industrial relevance of cross-coupling reactions for methoxynaphthalene derivatives.

The reactivity of this compound in these reactions would be influenced by the electronic properties of the methoxy and methyl groups. The specific position of these substituents dictates the sites available for conversion into a reactive group (e.g., a halide or triflate) necessary for coupling. Nickel carbodicarbene complexes have also been shown to catalyze the Kumada cross-coupling of aryl ethers, such as 2-methoxynaphthalene, with Grignard reagents, demonstrating the potential for direct C-O bond activation. researchgate.net

Below is a table summarizing representative cross-coupling reactions involving naphthalene derivatives, which provides a model for the potential reactivity of this compound.

Table 1: Representative Cross-Coupling Reactions of Naphthalene Derivatives

Naphthalene Substrate Coupling Partner Catalyst System Product Type Ref
2-Bromo-6-methoxynaphthalene Ethylene Palladium-based Vinylnaphthalene rug.nl
1-Bromo-2-methylnaphthalene 2-Methoxyphenyl boronic acid Pd(II) complex Biaryl unipi.it
2-Methoxynaphthalene Grignard Reagents Nickel Carbodicarbene Biaryl researchgate.net

Regioselectivity and Directing Effects of Methoxy and Methyl Substituents in Aromatic Substitution

In electrophilic aromatic substitution reactions, the existing substituents on the naphthalene ring dictate the position of incoming electrophiles. The methoxy (-OCH₃) and methyl (-CH₃) groups on this compound have distinct directing effects.

The methoxy group is a potent activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack at these positions. libretexts.orgorganicchemistrytutor.com In the case of the naphthalene ring system, this directing effect influences substitution on both the ring to which it is attached and, to a lesser extent, the adjacent ring. For 2-methoxynaphthalene, electrophilic attack is heavily favored at the 1-position due to the strong activating and directing effect of the methoxy group.

The methyl group is a weakly activating group and also an ortho, para-director. quora.com It exerts its influence through a combination of the inductive effect and hyperconjugation, which donates electron density to the ring and stabilizes the intermediates for ortho and para substitution. quora.com

Table 2: Directing Effects of Substituents on the Naphthalene Ring

Substituent Electronic Effect Activating/Deactivating Directing Effect Preferred Positions (Monosubstituted Naphthalene)
-OCH₃ (Methoxy) +R >> -I (Resonance donation) Strongly Activating ortho, para C1 (for 2-methoxynaphthalene) organicchemistrytutor.com

Enzymatic and Biocatalytic Transformations of Naphthalene Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, such as cytochrome P450 monooxygenases and dioxygenases, are capable of performing complex transformations on aromatic hydrocarbons, including naphthalene derivatives. researchgate.netacs.org These reactions are known for their high regio- and stereoselectivity. nih.gov

Studies on methylnaphthalenes have shown that microorganisms like Pseudomonas putida can biodegrade these compounds through multiple pathways. nih.gov One pathway involves the hydroxylation of the methyl group, while another involves the oxidation of the aromatic ring. nih.govethz.chethz.ch For 2-methylnaphthalene, enzymatic hydroxylation can occur at the methyl group to form 2-hydroxymethylnaphthalene or on the aromatic ring. nih.govdntb.gov.ua

Similarly, methoxynaphthalene derivatives can be transformed by biocatalysts. For example, some cytochrome P450 enzymes can hydroxylate 1-methoxynaphthalene. researchgate.net Another biocatalytic reaction is the O-demethylation of aryl methyl ethers, which can be achieved using specific enzymes. researchgate.net While direct enzymatic studies on this compound are not widely reported, the existing literature on related compounds suggests that potential biocatalytic transformations could include:

Hydroxylation of the methyl group.

Hydroxylation of the aromatic ring at various positions.

O-demethylation of the methoxy group to yield a naphthol.

These enzymatic reactions are of interest for generating functionalized derivatives and for the bioremediation of polycyclic aromatic hydrocarbons. ethz.ch

Catalytic Systems and Reaction Optimization in Naphthalene Synthesis

Zeolite Catalysis in Selective Naphthalene Derivatization

Zeolites are crystalline microporous aluminosilicates that serve as highly effective and shape-selective catalysts in organic synthesis. mdpi-res.com Their well-defined pore structures can control the access of reactants and the formation of products based on their size and shape, leading to high regioselectivity. researchgate.net

In the context of naphthalene derivatization, zeolites are particularly useful for alkylation and acylation reactions. For example, the alkylation of 2-methoxynaphthalene with tert-butanol (B103910) over large-pore zeolites like H-MOR has been shown to produce 6-tert-butyl-2-methoxynaphthalene with high selectivity (up to 96%). researchgate.net The constrained environment within the zeolite pores favors the formation of the less bulky para-substituted product over more sterically hindered isomers. researchgate.netresearchgate.net In contrast, catalysts with larger pores, like H-Y zeolite, can lead to secondary reactions such as dialkylation and demethylation. researchgate.net

The choice of zeolite is critical for achieving desired selectivity. researchgate.net Delaminated zeolites, which have more accessible active sites, have also proven effective in reactions involving bulky molecules, such as the hydroxyalkylation of 2-methoxynaphthalene. scispace.comscilit.com

Table 3: Zeolite-Catalyzed Reactions of 2-Methoxynaphthalene (2-MN)

Reaction Alkylating/Acylating Agent Zeolite Catalyst Key Product Selectivity Ref
tert-Butylation tert-Butanol H-MOR 6-tert-Butyl-2-methoxynaphthalene 96% researchgate.net
Acetylation Acetic Anhydride 2-Acetyl-6-methoxynaphthalene High researchgate.net
Methylation Methanol (MeOH) Hβ, HY 2-Methoxynaphthalene (from 2-naphthol) >80% sci-hub.se

Role of Homogeneous and Heterogeneous Acid Catalysts

Acid catalysts are fundamental to many reactions involving naphthalene derivatives, including alkylation, acylation, and rearrangement reactions. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous acid catalysts , such as AlCl₃, BF₃, and sulfuric acid, are traditionally used in Friedel-Crafts reactions. sci-hub.se They are highly active but suffer from issues like corrosiveness, difficulty in separation from the product mixture, and the need for stoichiometric amounts, which generates significant waste. organic-chemistry.orgresearchgate.net The Fries rearrangement, which converts phenolic esters to hydroxyaryl ketones, is a classic example that often uses strong Lewis acids. organic-chemistry.orgsigmaaldrich.com

Heterogeneous acid catalysts , primarily zeolites and other solid acids like heteropoly acids, offer a more environmentally benign alternative. sci-hub.sesigmaaldrich.com Their key advantages include ease of separation, reusability, and reduced corrosion and waste. researchgate.net In the alkylation of 2-naphthol, solid acid catalysts like zeolites Hβ and HY have been shown to be highly active and selective for O-alkylation to produce 2-methoxynaphthalene. sci-hub.se The reaction mechanism on the zeolite surface involves Brønsted acid sites. sci-hub.se While zeolites are effective for many reactions, they can be deactivated in some processes, such as the Fries rearrangement, prompting the use of other strong solid acids. organic-chemistry.org

Application of Phase-Transfer Catalysis in Methoxylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). nih.govmdpi.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to another (e.g., an organic phase containing the substrate), enabling the reaction to proceed. mdpi.comresearchgate.net

In the context of methoxylation, PTC is particularly useful for the O-alkylation (etherification) of naphthols to produce methoxynaphthalenes. mdpi.com For example, the reaction of a naphthoxide salt (the deprotonated form of a naphthol) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in a two-phase system can be significantly accelerated by a PTC. A rapid method for the demethylation of aryl methyl ethers using a protic acid and a catalytic amount of the phase-transfer catalyst Aliquat-336 has also been reported. researchgate.net

This methodology is advantageous because it allows for the use of inexpensive inorganic bases and avoids the need for anhydrous solvents, making the process more practical and cost-effective. ijsr.net The efficiency of PTC has been demonstrated in the synthesis of various ethers from naphthols. researchgate.netijsr.net

Green Chemistry Principles and Sustainable Synthetic Methodologies

One of the primary focuses of green synthetic methodologies is the replacement of conventional volatile organic compounds (VOCs) with safer alternatives. chemistryjournals.net For reactions such as the O-alkylation of a 7-methyl-2-naphthol precursor to form the methoxy group of this compound, traditional methods often rely on toxic solvents. Green approaches, however, have demonstrated the efficacy of using aqueous surfactant media, which is not only environmentally safer but can also enhance reaction rates. scirp.org The use of water as a solvent is highly encouraged under green chemistry principles. chemistryjournals.netrsc.org

The use of alternative energy sources like microwave irradiation and ultrasound assistance represents another significant advancement in the sustainable synthesis of naphthalene derivatives. chemistryjournals.netscirp.org These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net For instance, microwave-assisted O-alkylation of β-naphthols has been shown to proceed in good to excellent yields, providing a rapid and efficient route to 2-methoxynaphthalene, a closely related structure. scirp.org Similarly, ultrasound-assisted synthesis has been effective in promoting reactions, such as the eco-friendly synthesis of triarylmethanes, suggesting its potential applicability in the synthesis of this compound. sid.ir

Catalysis plays a pivotal role in green chemistry, with a focus on developing highly efficient and reusable catalysts to minimize waste. researchgate.net In the context of synthesizing substituted naphthalenes, solid acid catalysts like zeolites and silica-sulfuric acid have emerged as environmentally friendly alternatives to traditional corrosive and non-reusable catalysts. sid.irresearchgate.netacademie-sciences.fr Zeolites, for example, have been successfully used in the Friedel-Crafts acylation of 2-methoxynaphthalene, a key transformation in the functionalization of the naphthalene core. researchgate.net These solid catalysts can often be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. researchgate.netacademie-sciences.fr

Solvent-free reaction conditions, where the reactants themselves act as the solvent, offer another powerful green synthetic strategy. researchgate.netijcmas.com This approach, sometimes referred to as "neat" synthesis, eliminates the need for any solvent, thereby reducing waste and simplifying product purification. An example is the solvent-free acylation of 2-methylnaphthalene in a micro-channel reactor, which provides an efficient and environmentally friendly method for preparing acylated naphthalene derivatives. researchgate.net This highlights a potential green route for introducing functional groups to a 7-methylnaphthalene precursor.

The table below summarizes various green chemistry approaches and their potential application in the synthesis of this compound, based on research into related naphthalene compounds.

Green Chemistry PrincipleMethodologyPotential Application in Synthesis of this compoundKey Advantages
Safer Solvents Use of aqueous micellar mediaO-alkylation of 7-methyl-2-naphtholEnvironmentally benign, potential for enhanced reaction rates scirp.org
Energy Efficiency Microwave-assisted synthesisO-alkylation and other functionalization stepsReduced reaction times, lower energy consumption chemistryjournals.netscirp.org
Energy Efficiency Ultrasound-assisted synthesisPromotion of various reaction stepsEnergy efficiency, concentration of energy to enhance reaction scirp.orgsid.ir
Catalysis Use of reusable solid acid catalysts (e.g., zeolites, silica-sulfuric acid)Friedel-Crafts reactions and other electrophilic substitutionsEnvironmentally friendly, catalyst reusability, reduced corrosion sid.irresearchgate.netacademie-sciences.fr
Waste Prevention Solvent-free reactions (neat conditions)Acylation or other functionalization of the naphthalene ringElimination of solvent waste, simplified purification researchgate.netijcmas.com
Process Intensification Micro-channel reactorsContinuous flow synthesis of intermediates or the final productEfficient mass and heat transfer, improved safety and yield researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental protection and resource efficiency in the chemical industry.

Advanced Spectroscopic Characterization Methodologies for Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Aromatic Systems

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 2-Methoxy-7-methylnaphthalene, ¹H and ¹³C NMR are fundamental for mapping the molecular structure. researchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, the proton signals can be categorized into three distinct regions: the aromatic region, the methoxy (B1213986) region, and the methyl region.

The aromatic protons resonate at lower fields (higher chemical shifts) due to the ring current effect of the naphthalene (B1677914) system. ucl.ac.uk Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. Protons on the same ring as the substituents are shielded or deshielded depending on their ortho, meta, or para relationship to these groups. wisc.edu Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, results in signal splitting. orgchemboulder.com This splitting, observed as doublets (d), doublets of doublets (dd), or multiplets (m), allows for the determination of proton connectivity within the aromatic rings. wisc.edu

The methoxy group protons appear as a sharp singlet, typically integrating to three protons, as they are chemically equivalent and have no adjacent protons to couple with. Similarly, the protons of the methyl group at the 7-position also produce a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound Note: This table presents illustrative chemical shifts (δ) and coupling constants (J) based on known substituent effects on the naphthalene core. Actual values may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-1 7.1-7.3 d Jortho ≈ 8-9
H-3 7.6-7.8 d Jortho ≈ 8-9
H-4 7.1-7.2 s -
H-5 7.6-7.8 d Jortho ≈ 8-9
H-6 7.2-7.4 dd Jortho ≈ 8-9, Jmeta ≈ 2-3
H-8 7.5-7.7 s -
2-OCH₃ 3.8-4.0 s -

Carbon-13 (¹³C) NMR for Carbon Skeleton and Substituent Identification

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. libretexts.org The spectrum of this compound is expected to show 12 distinct signals: 10 for the naphthalene ring carbons and one each for the methoxy and methyl carbons.

The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly bonded to the oxygen of the methoxy group (ipso-carbon) are significantly deshielded and appear at a high chemical shift (low field). libretexts.org The carbon of the methyl group appears at a high field (low chemical shift). chemicalbook.com Quaternary carbons (those not bonded to any hydrogen) typically show weaker signals. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Note: This table presents illustrative chemical shifts (δ) based on known data for 2-methylnaphthalene (B46627) and established substituent effects. libretexts.orgchemicalbook.com

Carbon Assignment Predicted δ (ppm)
C-1 105-110
C-2 155-160
C-3 128-132
C-4 118-122
C-4a 129-133
C-5 124-128
C-6 126-130
C-7 135-140
C-8 125-129
C-8a 133-137
2-OCH₃ 55-60

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. researchgate.netwiley-vch.de

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). wiley-vch.dersc.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₂O by matching the experimentally measured mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂O
Calculated Exact Mass 172.08882

Analysis of Fragmentation Pathways and Mechanistic Insights from Mass Spectra

In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺˙) and various fragment ion peaks. uni-saarland.de

For this compound (molecular weight 172.1), the mass spectrum would be expected to show a prominent molecular ion peak at m/z = 172. Key fragmentation pathways would likely involve the substituents:

Loss of a methyl radical (•CH₃): A common fragmentation for methyl ethers is the loss of the methyl group, leading to a stable oxonium ion. This would produce a significant peak at m/z = 157 ([M-15]⁺).

Loss of formaldehyde (B43269) (CH₂O): Another pathway can involve the loss of formaldehyde from the [M-H]⁺ ion.

Loss of the methoxy group (•OCH₃): Cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical, resulting in a fragment at m/z = 141 ([M-31]⁺), corresponding to the 7-methylnaphthalene cation. libretexts.org

The fragmentation of the naphthalene core itself, as seen in the spectrum of 2-methylnaphthalene, would also contribute to the pattern. nist.govnist.gov This includes the loss of a hydrogen atom to form an [M-1]⁺ ion (m/z = 171) and potentially the rearrangement and cleavage of the ring system. Analysis of these characteristic fragmentation patterns provides strong confirmatory evidence for the proposed structure. uni-saarland.de

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of naphthalene derivatives like this compound. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and their arrangement within the molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. scribd.com A key distinction lies in their selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the bond's polarizability. scribd.com This complementarity often means that vibrations that are weak in IR spectra may be strong in Raman spectra, and vice versa, necessitating the use of both techniques for a comprehensive analysis.

Functional Group Identification via Characteristic Vibrational Modes

The identification of functional groups in this compound is achieved by assigning characteristic vibrational frequencies observed in its IR and Raman spectra. The primary functional groups are the naphthalene core, the methoxy group (-OCH₃), and the methyl group (-CH₃).

The naphthalene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the range of 3100-3000 cm⁻¹. researchgate.net C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1625–1430 cm⁻¹ region. researchgate.net In-plane and out-of-plane bending vibrations of the ring C-H bonds also produce characteristic signals at lower wavenumbers.

The methoxy group has distinct vibrational modes. The C-H stretching vibrations of the methyl part of the methoxy group are anticipated to be observed around 2965 cm⁻¹ (asymmetric) and 2880 cm⁻¹ (symmetric). drugbank.com The C-O stretching vibration of the ether linkage is a key identifier and typically appears in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

The methyl group attached to the naphthalene ring also has characteristic vibrations. Asymmetric and symmetric C-H stretching modes are expected in the ranges of 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹, respectively. Deformation modes for the methyl group, including scissoring and rocking, appear at lower frequencies, typically around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹ for asymmetric and symmetric deformations, respectively. drugbank.com

A hypothetical data table of characteristic vibrational modes for this compound is presented below, based on typical frequency ranges for these functional groups in related aromatic compounds.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H StretchingNaphthalene Ring3100 - 3000
C-C StretchingNaphthalene Ring1625 - 1430
Asymmetric C-H StretchingMethoxy (-OCH₃)~2965
Symmetric C-H StretchingMethoxy (-OCH₃)~2880
Asymmetric C-O StretchingMethoxy (-OCH₃)1275 - 1200
Symmetric C-O StretchingMethoxy (-OCH₃)1075 - 1020
Asymmetric C-H StretchingMethyl (-CH₃)2975 - 2950
Symmetric C-H StretchingMethyl (-CH₃)2885 - 2865
Asymmetric C-H DeformationMethyl (-CH₃)1465 - 1440
Symmetric C-H DeformationMethyl (-CH₃)1390 - 1370

Theoretical Vibrational Spectra Prediction and Assignment

To achieve a more precise and detailed assignment of the vibrational modes of this compound, theoretical calculations are employed. Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational spectra. ekb.eg The process involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at a chosen level of theory and basis set, such as B3LYP/6-311G(d,p). drugbank.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data. drugbank.com The potential energy distribution (PED) is also calculated to determine the contribution of each internal coordinate to a particular normal mode, which aids in the unambiguous assignment of the vibrational bands. mdpi.com

For instance, in a study on 1-methylnaphthalene (B46632), DFT calculations were crucial for assigning the various C-H and C-C vibrations of the naphthalene ring and the methyl group. mdpi.com Similarly, for 2-methoxybenzaldehyde, periodic DFT calculations provided excellent agreement with experimental inelastic neutron scattering (INS) spectra, allowing for a confident assignment of vibrational modes, including the methyl torsions. aston.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. uomustansiriyah.edu.iq This technique is particularly useful for studying conjugated systems like naphthalene derivatives, as the π-electrons in these systems are readily excited to higher energy levels. The resulting spectrum provides information about the electronic structure and the chromophores present in the molecule. slideshare.net

Electronic Absorption Spectra and the Influence of Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene ring system, which acts as the primary chromophore. scribd.com The naphthalene chromophore typically exhibits strong absorption bands in the UV region. For example, 2-methylnaphthalene shows absorption maxima at approximately 224 nm, 274 nm, 305 nm, and 319 nm. unibo.it

The presence of substituents, such as the methoxy and methyl groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength). An increase in absorption intensity is termed a hyperchromic effect, while a decrease is a hypochromic effect. scribd.com The methoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift and a hyperchromic effect on the absorption bands of the naphthalene ring due to the extension of the conjugated system through resonance. The methyl group has a weaker, but still noticeable, effect on the spectrum.

The following table illustrates the expected influence of these substituents on the UV-Vis spectrum of the naphthalene core.

Compound Substituents Expected λ_max (nm) Expected Effect
NaphthaleneNone~221, 275, 312Reference
2-Methylnaphthalene-CH₃~224, 274, 305, 319Minor bathochromic shift
2-Methoxynaphthalene (B124790)-OCH₃~230, 273, 317, 330Significant bathochromic and hyperchromic effects
This compound-OCH₃, -CH₃Likely further shiftedCombined effects of both substituents

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. ekb.eg By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable insights into the nature of the electronic transitions. mdpi.com These calculations are typically performed on the optimized ground-state geometry of the molecule.

The choice of functional and basis set is crucial for obtaining accurate results. The CAM-B3LYP functional, for example, is often used for calculating electronic spectra as it provides a good description of charge-transfer excitations. mdpi.com The calculations can be performed in the gas phase or in the presence of a solvent using a polarizable continuum model (PCM) to account for solvent effects. ekb.eg

For complex molecules, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as those localized on the naphthalene ring or involving charge transfer between the substituents and the ring. epstem.net

Integrated Spectroscopic Approaches and Computational Data Interpretation

A comprehensive understanding of the structure and properties of this compound is best achieved through an integrated approach that combines multiple spectroscopic techniques with computational methods. By correlating the data from IR, Raman, and UV-Vis spectroscopy with theoretical predictions from DFT and TD-DFT, a more complete and reliable characterization of the molecule can be obtained.

This integrated approach allows for a synergistic interpretation of the data. For example, the molecular geometry optimized through DFT calculations, which is essential for predicting the vibrational and electronic spectra, can be validated by comparing the predicted spectra with the experimental ones. mdpi.com Any discrepancies between the experimental and theoretical data can, in turn, provide insights into intermolecular interactions or conformational dynamics that may not be fully captured by the theoretical model.

Studies on related naphthalene derivatives have demonstrated the power of this combined approach. For instance, the atmospheric oxidation mechanism of 2-methylnaphthalene was elucidated using a combination of quantum chemistry calculations and kinetic modeling, providing a detailed picture of its reactivity. researchgate.net Similarly, the conformational stability and electronic properties of other complex organic molecules have been successfully investigated by integrating experimental spectroscopic data with DFT and TD-DFT calculations. dntb.gov.ua This integrated methodology is indispensable for the in-depth analysis of the structure-property relationships of naphthalene derivatives like this compound.

Synergistic Application of Multiple Spectroscopic Methods for Unambiguous Structure Determination

The definitive structural analysis of an organic molecule like this compound relies not on a single technique, but on the synergistic integration of several spectroscopic methods. plu.mx The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). scielo.br Each method provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and unambiguous determination of the molecular framework. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon skeleton and the hydrogen environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) reveal the connectivity and spatial relationships between protons. Similarly, the ¹³C NMR spectrum provides the number of non-equivalent carbon atoms and their chemical environment (aliphatic, aromatic, aromatic-ether, etc.). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish direct (¹J) and long-range (²J, ³J) correlations between protons and carbons, confirming the substitution pattern on the naphthalene ring. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. plu.mx In this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to C-H stretching from the aromatic ring and the methyl groups, C=C stretching within the aromatic system, and the distinctive C-O stretching of the methoxy group's aryl-alkyl ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. scielo.br High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula (C₁₂H₁₂O). The fragmentation pattern observed in the mass spectrum offers further structural confirmation, often showing the loss of stable fragments like a methyl group (•CH₃) or a methoxy group (•OCH₃).

The collective data from these techniques, when analyzed together, provides interlocking evidence that confirms the proposed structure of this compound, leaving little room for ambiguity.

Table 1: Expected Spectroscopic Data for this compound This table is based on typical values for similar naphthalene derivatives and serves as an illustrative example of expected data.

Technique Data Type Expected Values/Observations
¹H NMR Chemical Shift (δ)~7.7-7.0 ppm (Aromatic Protons), ~3.9 ppm (Methoxy Protons, s, 3H), ~2.5 ppm (Methyl Protons, s, 3H)
¹³C NMR Chemical Shift (δ)~157 ppm (C-OCH₃), ~138-124 ppm (Aromatic C), ~119-105 ppm (Aromatic C-H), ~55 ppm (O-CH₃), ~21 ppm (Ar-CH₃)
IR Wavenumber (cm⁻¹)~3050-3000 (Aromatic C-H Stretch), ~2950-2850 (Aliphatic C-H Stretch), ~1600, ~1500 (C=C Aromatic Stretch), ~1250, ~1030 (Asymmetric & Symmetric C-O-C Stretch)
MS Mass-to-charge (m/z)172 [M]⁺ (Molecular Ion), 157 [M-CH₃]⁺, 141 [M-OCH₃]⁺

Computational Aid in Spectral Prediction and Empirical Data Validation

In modern structural analysis, computational chemistry serves as a powerful complementary tool to experimental spectroscopy. chemsrc.com Density Functional Theory (DFT) has become a standard method for predicting spectroscopic parameters with a high degree of accuracy, aiding in both initial structure assignment and the validation of experimental data. researchgate.netmdpi.com

For this compound, the first step involves optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). wiley-vch.demassbank.eu Once the lowest energy conformation is found, the same level of theory can be used to calculate various spectroscopic properties.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is routinely employed to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These theoretical calculations provide a predicted spectrum that can be directly compared with the experimental one. This comparison is invaluable for assigning complex or overlapping signals and for confirming that the determined structure corresponds to the true global minimum energy conformer. ivanmr.com

Vibrational Spectra Prediction: The harmonic vibrational frequencies can be calculated using DFT. The resulting theoretical IR spectrum, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with the experimental spectrum. researchgate.net This aids in the assignment of specific vibrational modes to the observed absorption bands.

The synergy between calculated and experimental data provides a robust validation of the proposed structure. ekb.eg A strong correlation between the predicted and observed spectra significantly increases the confidence in the structural elucidation. Discrepancies, on the other hand, can point to an incorrect structural assignment or the presence of unexpected conformational or electronic effects. researchgate.net

Table 2: Comparison of Hypothetical Experimental Data and DFT-Calculated Spectroscopic Values for this compound This table illustrates the typical correlation between experimental data and values predicted by computational methods.

Parameter Hypothetical Experimental Value Typical DFT-Calculated Value (e.g., B3LYP/6-311G(d,p))
¹³C Chemical Shift (C-2) ~157.0 ppm~157.5 ppm
¹³C Chemical Shift (C-7) ~136.0 ppm~136.8 ppm
¹H Chemical Shift (OCH₃) ~3.90 ppm~3.95 ppm
¹H Chemical Shift (CH₃) ~2.50 ppm~2.54 ppm
IR Frequency (C-O-C stretch) ~1250 cm⁻¹~1255 cm⁻¹ (scaled)

Derivatives, Analogs, and Structural Diversification Strategies

Synthesis of Novel 2-Methoxy-7-methylnaphthalene Analogs and Derivatives

The creation of new analogs and derivatives from a parent scaffold like this compound is a cornerstone of medicinal chemistry and materials science. Modern synthetic methods allow for precise control over the introduction of new functional groups and stereochemical features.

Achieving regiochemical control in the functionalization of polysubstituted naphthalenes is a significant synthetic challenge, as classical electrophilic aromatic substitution often yields mixtures of isomers. researchgate.net To overcome this, chemists employ directed metalation techniques, where an existing functional group guides a metalating agent (typically an organolithium reagent) to a specific, adjacent (ortho) or sometimes distant (remote) position. nih.govresearchgate.net This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents with high precision.

One powerful strategy is the Directed ortho Metalation (DoM), where a directing group like a carboxamide activates a specific C-H bond for deprotonation. nih.gov A related, more advanced technique is Directed Remote Metalation (DReM), where metalation occurs at a more distant site, such as the peri-position in naphthalenes. For instance, the synthesis of the natural products elmonin and pratenone A utilized a key naphthalene (B1677914) fragment prepared via a peri-directed C–H acetoxylation, demonstrating the power of this method for creating complex, specifically substituted naphthalene cores. acs.org

Another approach involves leveraging weak intramolecular interactions. Studies have shown that intramolecular C−H···O hydrogen bonding can create a steric shield, guiding a borylation catalyst to a remote position on the naphthalene ring that would otherwise be sterically or electronically disfavored. msu.edu

Table 1: Selected Methods for Directed Functionalization of Naphthalene Scaffolds

MethodDirecting GroupPosition FunctionalizedExample ApplicationReference
Directed ortho Metalation (DoM) N,N-diethyl carboxamideortho to amideSynthesis of phenacene-helicene hybrids nih.gov
Directed Remote Metalation (DReM) N,N-dialkyl amideperi-positionSynthesis of fluorenone structures researchgate.net
peri-Directed C-H Acetoxylation Hydroxyl/Formylperi-positionTotal synthesis of elmonin and pratenone A acs.org
IMHB-Shielding Borylation N-Boryl or O-BorylRemote C-H bondSelective remote borylation of anilines and naphthalenes msu.edu

Introducing chirality with predictable stereochemistry is crucial for developing pharmacologically active agents. An effective strategy for achieving this is asymmetric catalysis. For example, in the synthesis of a key intermediate for the opioid analgesic Dezocine, an enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone (a hydrogenated analog of the target scaffold) was employed. beilstein-journals.org In this reaction, a chiral phase-transfer catalyst derived from the natural alkaloid cinchonidine (B190817) directs the approach of the alkylating agent, resulting in the preferential formation of one enantiomer over the other. beilstein-journals.org The reaction yielded the desired (R)-enantiomer with an enantiomeric ratio of 79:21, demonstrating effective stereochemical control. beilstein-journals.org Such methods are vital for preparing enantiomerically pure compounds required for pharmaceutical applications. beilstein-journals.orgnii.ac.jp

The existing methoxy (B1213986) and methyl groups on the this compound scaffold are not merely passive substituents; they are functional handles for further diversification.

The methoxy group (-OCH₃) can be cleaved (O-demethylation) to reveal a hydroxyl group (-OH). This transformation is significant because the resulting naphthol can serve as a precursor for a new range of derivatives via O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions. csir.co.za

The methyl group (-CH₃) is also amenable to various transformations. It can be oxidized to produce different functionalities. For instance, the oxidation of 2-methylnaphthalene (B46627) can yield menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetically valuable compound. beilstein-journals.org This suggests that the 7-methyl group could be similarly oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, each opening new avenues for derivatization. Furthermore, the benzylic protons of the methyl group can be abstracted to form an anion, allowing for alkylation or other coupling reactions at this position.

Strategies for Stereochemical Control in Derivative Synthesis.

Isolation and Characterization of Naturally Occurring Naphthalene Scaffolds with Similar Substitution Patterns

Nature is a prolific source of complex molecules, including many based on a naphthalene scaffold. These natural products often possess unique substitution patterns and exhibit potent biological activities. rsc.org Fungi, in particular, produce a variety of naphthoquinone metabolites that feature methoxy and methyl substitutions. researchgate.net Examples include javanicin (B1672810) and solaniol, which contain a 5,8-dihydroxy-2-methoxynaphthalene-1,4-dione (B81701) core with additional substitutions. researchgate.net Another class of relevant natural products is the naphthalenoid ansamycins, which consist of a naphthalene or naphthoquinone core tethered to a long aliphatic ansa chain. rsc.org

Table 2: Examples of Naturally Occurring Naphthalene Metabolites

Compound NameCore StructureProducing OrganismReference
Javanicin 5,8-dihydroxy-2-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dioneFusarium species researchgate.net
Solaniol 5,8-dihydroxy-7-(2-hydroxypropyl)-2-methoxy-6-methylnaphthalene-1,4-dioneFusarium species researchgate.net
Ansalactam A Oxidized/reduced naphthalene with a C13 ansa chainStreptomyces sp. CHN-189 rsc.org

Plants and microorganisms produce a vast array of secondary metabolites that are not essential for primary growth but play crucial roles in their interaction with the environment (chemical ecology). tandfonline.comnih.gov These compounds can act as defense agents against pathogens and pests, signaling molecules, or facilitators of symbiotic relationships. tandfonline.comnih.gov

The biosynthesis of these complex molecules is a testament to nature's efficiency. The methoxy groups found in many natural products, for example, are typically installed by O-methyltransferase enzymes. wikipedia.org Studies on the biosynthesis of the alkaloid quinine (B1679958) have revealed that the methoxy group is introduced early in the pathway onto the tryptamine (B22526) precursor, rather than at a late stage. nih.gov This finding, along with the observation that downstream enzymes show substrate promiscuity, allows for the parallel formation of both methoxylated and non-methoxylated alkaloids from a common pathway. nih.gov This principle of early-stage modification and pathway promiscuity is likely a common strategy in nature for generating chemical diversity. The biosynthetic pathways for naphthalenoid ansamycins are also well-studied, involving polyketide synthases (PKS) and amide synthases that construct the molecule from smaller building blocks. rsc.org

Rational Design of Naphthalene-Based Chemical Libraries

Rational drug design leverages an understanding of a biological target's structure and function to create new, effective therapeutic agents. ijpsjournal.com The naphthalene scaffold is an attractive starting point for this process due to its rigid structure and amenability to synthetic modification. mdpi.com The process often involves computational methods to design a library of virtual compounds based on the naphthalene core. nih.govacs.org

For example, in an effort to develop inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a series of naphthalene-based inhibitors were rationally designed by linking the naphthalene scaffold to other chemical moieties. nih.gov Computational tools were used to predict properties like drug-likeness and to perform docking simulations, which assess how well the designed molecules might bind to the target protein. nih.gov This in silico screening process allows researchers to prioritize the most promising candidates for actual synthesis and biological testing. Similarly, naphthalene diimides have been designed and synthesized as G-quadruplex ligands for anticancer applications, and bis-naphthalimides have been designed as DNA interactive agents. acs.orgnih.gov This structure-based approach enables the efficient exploration of chemical space and accelerates the discovery of new lead compounds.

Exploration of Structural Space for Chemical Diversity and Scaffold Development

The naphthalene core, a bicyclic aromatic hydrocarbon, is a highly versatile scaffold in medicinal chemistry and materials science. mdpi.comijpsjournal.com Its rigid structure and multiple functionalization sites make it an ideal starting point for creating a wide array of derivatives with diverse chemical and biological properties. mdpi.comijpsjournal.com The naphthalene framework is present in numerous compounds that exhibit significant activity against various microbes, including bacteria and fungi. ijpsjournal.com

This compound serves as a key intermediate and building block in the synthesis of more complex molecules. Its inherent structure, featuring both a methoxy and a methyl substituent, provides a specific electronic and steric environment that can be exploited for further chemical modification. A prime example of its use as a scaffold is in the synthesis of 2-methoxystypandrone (B152112), a naturally occurring naphthoquinone. rsc.orgrsc.org The synthesis confirms the structure of 2-methoxystypandrone as 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione, highlighting how the original this compound core is elaborated with additional functional groups (acetyl, hydroxyl, and quinone) to produce a biologically active compound. rsc.orgrsc.orgguidechem.com

The exploration of the chemical space around the this compound scaffold involves various synthetic strategies:

Functionalization of the Naphthalene Ring: The aromatic rings can undergo electrophilic substitution reactions. For instance, bromination can yield derivatives such as 1-Bromo-2-methoxy-7-methylnaphthalene, introducing a handle for further cross-coupling reactions. ambeed.com Friedel-Crafts acylation is another common method used to introduce keto-groups onto the naphthalene ring system, which can then be modified further. researchgate.net

Enzymatic Transformations: Enzymes like naphthalene 1,2-dioxygenase can catalyze diverse reactions, including the dioxygenation of 2-methoxynaphthalene (B124790) to form dihydroxy-methoxy-dihydronaphthalene derivatives. ethz.ch Such biotransformations offer pathways to chiral, functionalized naphthalenes that are difficult to achieve through traditional chemistry.

Modification of Substituents: The existing methoxy and methyl groups can be chemically altered. For example, related naphthalene derivatives undergo lipase-catalyzed site-selective deacetylation, demonstrating that specific functional groups can be manipulated to create new analogs with high precision. clockss.org

These strategies allow chemists to systematically alter the structure of this compound and related compounds, generating libraries of derivatives for screening in drug discovery and materials science applications.

Structure-Reactivity and Structure-Property Correlations in Naphthalene Derivatives

The chemical reactivity and physical properties of naphthalene derivatives are intrinsically linked to their molecular structure. The type, number, and position of substituents on the naphthalene core dictate everything from reaction outcomes to biological activity and electronic properties.

The reactivity of the naphthalene ring in electrophilic substitution reactions is a classic example. The positions on the ring are not equivalent; the C1 (α) position is generally more reactive than the C2 (β) position. Substituents already on the ring exert strong directing effects. For instance, studies on the acetylation of methylnaphthalenes show that the methyl group directs the incoming acetyl group to specific positions, influencing the isomeric product distribution. okstate.edu

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) studies are powerful tools for understanding these correlations.

Correlation with Spectroscopic Properties: A QSPR study successfully predicted the 13C NMR chemical shifts of 25 different monosubstituted naphthalenes using a method based on their 2D chemical structures. nih.gov This research demonstrates a direct, quantifiable link between the identity and position of a substituent and the electronic environment of each carbon atom in the naphthalene ring system. nih.gov The model's accuracy underscores the systematic effect of structural changes on spectroscopic properties. nih.gov

Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts for Selected Monosubstituted Naphthalenes

Substituent (at C-2)Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)
-H C-1128.09128.15
C-2125.91125.91
C-3125.91125.91
C-4128.09128.15
-CH₃ C-1127.40127.40
C-2133.80133.79
C-3126.60126.65
C-4127.40127.40
-OCH₃ C-1105.70105.78
C-2157.70157.70
C-3118.90118.87
C-4129.20129.20
-Cl C-1127.10127.10
C-2132.50132.49
C-3126.50126.50
C-4129.60129.57

This table is generated based on findings from a study on QSPR of 13C chemical shifts in naphthalene derivatives. nih.gov

Correlation with Biological Activity: The antimicrobial properties of naphthalene derivatives are strongly correlated with their structural features. A study on a series of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) revealed key SAR insights. mdpi.comnih.gov The study found that while the conformation of the linker connecting the naphthalene units did not significantly impact activity, properties like structural symmetry and especially lipophilicity were major determinants of antibacterial performance. mdpi.comnih.gov

Table 2: Structure-Activity Relationship of Naphthalene-Derived Bis-QACs Against S. aureus

Compound SeriesLinker StructureLogPMIC (μg/mL)
5 Flexible> 2.7Lower (Higher Activity)
6 Rigid-Generally Higher
7 Flexible> 2.7Slight Advantage

This table summarizes findings on the structure-activity relationship of naphthalene-derived antimicrobial agents, indicating that higher lipophilicity (LogP) in certain series correlates with improved activity against S. aureus. mdpi.com

Furthermore, the electronic properties of naphthalene derivatives have been investigated. A study on various hydroxyl-substituted naphthalenes measured their charge carrier mobility, finding values for hole drift mobility on the order of 10⁻¹ cm²/Vs at room temperature. tandfonline.com Such research connects molecular structure and crystal packing to the material's potential use in organic electronics. tandfonline.com

Advanced Applications and Functional Materials Research

Role in Advanced Organic Synthesis as a Building Block

2-Methoxy-7-methylnaphthalene serves as a versatile building block in advanced organic synthesis. Its naphthalene (B1677914) core, substituted with both an electron-donating methoxy (B1213986) group and a methyl group, allows for regioselective reactions, making it a valuable precursor for the synthesis of more complex molecules. The presence of these functional groups at specific positions on the naphthalene ring influences the electronic and steric properties of the molecule, guiding further chemical transformations. This tailored reactivity is crucial for constructing elaborate molecular architectures required in various fields of materials science and medicinal chemistry.

A significant application of naphthalene derivatives is in the production of high-performance polymers. Specifically, 2,6-naphthalenedicarboxylic acid (2,6-NDA) is a key monomer for the synthesis of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.orgresearchgate.net While various synthetic routes to 2,6-NDA exist, they often start from precursors like 2,6-dimethylnaphthalene (B47086) (2,6-DMN) or 2-methyl-6-acetylnaphthalene. wikipedia.orgorgsyn.orggoogle.comresearchgate.net

This compound can be considered a strategic starting material in a multi-step synthesis towards these precursors. For instance, the methoxy group can be cleaved to a hydroxyl group, which can then be further manipulated. The methyl group can be oxidized to a carboxylic acid. The synthesis of 2,6-NDA often involves the oxidation of 2,6-disubstituted naphthalenes. researchgate.netresearchgate.net For example, 2-methyl-6-acetylnaphthalene can be oxidized to 2,6-NDA. google.com The general industrial importance of 2-methylnaphthalene (B46627) as a precursor for 2,6-NDA highlights the value of its derivatives. google.comsciengine.com

Table 1: Synthetic Pathways to 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

PrecursorReaction TypeCatalyst/ReagentsSignificance
2,6-DimethylnaphthaleneOxidationCo-Mn-Br catalystA common industrial route for high-yield production of 2,6-NDA. researchgate.net
2-Methyl-6-acetylnaphthaleneOxidationDilute nitric acidA method to produce 2,6-NDA under high temperature. orgsyn.org
Dipotassium 2,6-naphthalenedisulfonateCyanation followed by hydrolysisPotassium cyanideAn early reported method for the synthesis of 2,6-NDA. orgsyn.org

Contributions to Dye, Pigment, and Coating Chemistry

Naphthalene and its derivatives are foundational structures in the synthesis of a wide array of dyes and pigments. researchgate.net The extended π-conjugated system of the naphthalene ring acts as a chromophore, responsible for the absorption of light and thus the color of the molecule. researchgate.net Functional groups such as methoxy (-OCH3) and methyl (-CH3) on the naphthalene core can act as auxochromes or modify the electronic properties of the chromophore, which can tune the color and other properties like solubility and lightfastness. researchgate.net

While direct applications of this compound in commercial dyes may not be widely documented, its structural motifs are present in various dye intermediates. For example, naphthoquinones, which can be synthesized from methylnaphthalenes, are a class of colored compounds. dyestuffintermediates.combeilstein-journals.org Specifically, 2-methyl-1,4-naphthoquinone is a known dye intermediate. dyestuffintermediates.comdyestuffintermediates.com The synthesis of such intermediates often involves the oxidation of the corresponding methylnaphthalene. beilstein-journals.org Furthermore, amino-substituted methylnaphthalenes, which can be derived from their methoxy counterparts, are used in the production of dyes and pigments.

Naphthalene Derivatives in Electronic and Optical Materials Development

The rigid, planar, and aromatic nature of the naphthalene ring system makes its derivatives excellent candidates for the development of organic electronic and optical materials. gatech.edursc.org These materials are integral to the fabrication of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu The electronic properties of naphthalene derivatives can be finely tuned by the introduction of various substituents, which alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). samipubco.com

Naphthalene diimides (NDIs) are a prominent class of naphthalene-based materials known for their high electron affinity and charge-carrier mobility, making them suitable as n-type semiconductors in electronic devices. gatech.edu The versatility of synthetic routes allows for a wide range of functionalization, leading to a broad spectrum of electronic and optical properties. gatech.edu

The inherent fluorescence of the naphthalene core is a key feature exploited in the design of luminescent and optoelectronic materials. mdpi.com The photoluminescent properties are highly sensitive to the nature and position of substituents on the naphthalene ring. samipubco.com Methoxy groups, being electron-donating, can enhance photoluminescence due to the extension of conjugation.

Derivatives of 4-methoxy-1,8-naphthalimide have been synthesized and shown to exhibit long-wavelength absorption and fluorescence, with potential applications as fluorescent chemosensors for metal cations. isuct.ru The introduction of methoxy and other functional groups can lead to materials with thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. researchgate.net The ability to tune the electronic and optical properties through chemical modification makes naphthalene derivatives, including those with methoxy and methyl groups, promising for the development of advanced functional materials for photonic and optoelectronic applications.

Table 2: Electronic and Optical Properties of Naphthalene Derivatives

Derivative ClassKey PropertiesPotential Applications
Naphthalene Diimides (NDIs)High electron affinity, thermal and chemical stability, high charge-carrier mobility. gatech.eduOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), OLEDs. gatech.edu
Hydroxyl-substituted NaphthalenesExhibit semiconductor properties, charge transport depends on molecular structure. tandfonline.comElectronic technology. tandfonline.com
Methoxy-substituted NaphthalimidesLong-wavelength absorption, fluorescence, photoinduced electron transfer (PET). isuct.ruFluorescent chemosensors for metal cations. isuct.ru
Silyl-substituted NaphthalenesTunable fluorescence emission. mdpi.comLuminescent materials. mdpi.com

Chemical Precursors in Specialized Industrial Processes

Beyond its role in polymer and dye synthesis, this compound and related compounds serve as precursors in various specialized industrial processes. 2-Methylnaphthalene itself is a significant intermediate for the synthesis of not only 2,6-naphthalenedicarboxylic acid but also other fine chemicals, including pharmaceuticals and agrochemicals. google.com The presence of the methoxy group in this compound offers a handle for further chemical transformations that may not be as readily achievable with 2-methylnaphthalene alone. For example, the methoxy group can direct ortho-lithiation, allowing for the introduction of other functional groups at specific positions. The conversion of 2-methoxynaphthalene (B124790) to other valuable compounds is a common strategy in organic synthesis. nih.gov The selective synthesis of specific isomers of methylnaphthalenes is crucial for their industrial applications, as different isomers can lead to products with vastly different properties. sciengine.com

Environmental Chemical Pathways and Fate

Formation Mechanisms of Methyl-Substituted Polycyclic Aromatic Hydrocarbons (PAHs)

Methyl-substituted PAHs, including compounds like 2-Methoxy-7-methylnaphthalene, are not typically primary products but are formed through complex chemical reactions in various environments. Their formation is often a side-product of processes that generate parent PAHs.

The primary sources of PAHs in the environment are incomplete combustion processes. iarc.fr These processes, occurring in everything from vehicle engines to industrial furnaces and biomass burning, create a complex soup of molecules and highly reactive species known as radicals. mdpi.comnih.gov These radicals are key drivers in the formation and growth of PAH molecules. mdpi.comnih.govosti.gov

Several mechanisms have been proposed to explain the growth of aromatic rings. The Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism is one of the most studied pathways, responsible for the growth of many common PAHs. mdpi.comacs.org However, other pathways are crucial, especially for substituted PAHs. For instance, the Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA) mechanism can also lead to naphthalene (B1677914) formation. mdpi.comuhmreactiondynamics.org

The formation of methyl-substituted PAHs often involves reactions with methyl radicals (CH₃•). These radicals can be produced during the thermal decomposition of fuels like ethane (B1197151) and methane. The Methyl Addition/Cyclization (MAC) mechanism involves the addition of methyl radicals to existing PAHs, followed by cyclization to form new aromatic rings. mdpi.com Studies have shown that adding a-methylnaphthalene to fuel in diesel engines increases the formation of larger PAHs and soot, underscoring the role of methylated aromatics as precursors. tandfonline.com The presence of toluene (B28343) in fuel mixtures can also have a synergistic effect on PAH formation, attributed to the role of benzyl (B1604629) radicals.

Table 1: Key Mechanisms in PAH Formation

Mechanism Description Key Reactants Relevance
HACA (Hydrogen-Abstraction-C₂H₂-Addition) A two-step process involving the removal of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene (B1199291) molecule. mdpi.com Aromatic Radicals, Acetylene High-temperature combustion; formation of symmetrical PAHs. mdpi.comacs.org
HAVA (Hydrogen-Abstraction-Vinylacetylene-Addition) Involves the addition of vinylacetylene to an aromatic radical, which can be a barrierless route to naphthalene formation. mdpi.comuhmreactiondynamics.org Aromatic Radicals, Vinylacetylene Can occur at lower temperatures compared to HACA. mdpi.comuhmreactiondynamics.org
PAC (Phenyl-Addition-Cyclization) Promotes the growth of PAHs by adding phenyl radicals, increasing molecular mass and ring number. rsc.orgkaust.edu.sa Phenyl Radicals, Aromatics Important for the growth of larger, more complex PAHs. rsc.org
MAC (Methyl-Addition/Cyclization) Involves the addition of methyl radicals to PAHs, leading to the formation of methyl-substituted PAHs and new aromatic rings. mdpi.com Aromatic Radicals, Methyl Radicals Key pathway for the formation of methylated PAHs. mdpi.com
Radical-Radical Reactions Direct reactions between two radical species, which can be chain-propagating and lead to rapid molecular weight growth. osti.govrsc.org Various radical species (e.g., Phenyl, Propargyl) Significant at high temperatures and low pressures; can form polycyclic radicals implicated in soot formation. osti.gov

While combustion is a major source of PAHs on Earth, these molecules are also believed to be widespread in the interstellar medium (ISM), where temperatures can be as low as 10 K. osti.govnih.gov The formation mechanisms in such cold environments must proceed without significant energy barriers.

Research has revealed that methyl-substituted PAHs can be formed in low-temperature environments through barrierless gas-phase reactions. osti.gov A key mechanism involves the bimolecular collision of non-PAH reactants, such as the reaction between a para-tolyl radical (a substituted aromatic radical) and vinylacetylene to form 2-methylnaphthalene (B46627). osti.gov This reaction proceeds via the formation of a van der Waals complex, followed by the addition of the radical to the vinylacetylene molecule through a submerged barrier. osti.govnih.govannualreviews.org The resulting intermediate then undergoes a series of isomerizations and hydrogen loss to form the stable methyl-substituted PAH. uhmreactiondynamics.orgosti.govnih.gov

These low-temperature pathways are critical because traditional high-temperature mechanisms like HACA cannot fully account for the abundance and complexity of PAHs observed in the ISM. osti.gov The vinylacetylene-mediated formation of PAHs is a versatile route that can be expanded to form more complex structures like anthracene (B1667546) and phenanthrene (B1679779) from precursors such as the naphthyl radical. osti.govnih.gov This highlights a crucial, previously unexplained route for the chemical growth of PAHs in the cold, diffuse conditions of space. osti.gov

Radical Reactions and Combustion Processes in PAH Formation.

Atmospheric Chemistry and Degradation Mechanisms of Naphthalene Derivatives

Once formed and released into the atmosphere, naphthalene and its derivatives, such as this compound, are subject to chemical transformation. copernicus.orgcopernicus.org These reactions determine their atmospheric lifetime and lead to the formation of secondary pollutants. researchgate.net

The most significant atmospheric degradation pathway for naphthalene derivatives during the daytime is initiated by reaction with the hydroxyl (OH) radical. rsc.orgcopernicus.orgacs.org Naphthalene itself is highly reactive with OH radicals, leading to a relatively short atmospheric lifetime. researchgate.netacs.org

The oxidation process begins with the electrophilic addition of an OH radical to the aromatic ring system. researchgate.netrsc.orgrsc.org For naphthalene, this addition occurs preferentially at the C1 (alpha) position, forming a hydroxycyclohexadienyl-type radical. rsc.orgrsc.org This initial radical adduct then reacts rapidly with atmospheric oxygen (O₂). rsc.org This can lead to two primary pathways:

Addition of O₂: Molecular oxygen adds to the radical, typically at an adjacent carbon, to form a peroxy radical. researchgate.netrsc.org This peroxy radical is a key intermediate that can undergo further reactions, including reacting with nitric oxide (NO) or undergoing intramolecular hydrogen shifts, leading to highly oxygenated molecules (HOMs) and stable products. rsc.orgcopernicus.org

Hydrogen Abstraction by O₂: Molecular oxygen can abstract the hydrogen atom from the hydroxyl group of the initial adduct, leading directly to the formation of naphthols (e.g., 1-naphthol). rsc.orgrsc.org

Subsequent reactions of the peroxy radical and other intermediates lead to ring-opening and the formation of various smaller, oxygenated products. rsc.orgnih.gov Theoretical and chamber studies have identified several key products from naphthalene oxidation. rsc.orgnih.gov While specific product yields for this compound are not detailed, the degradation of the naphthalene core is expected to follow similar pathways.

Table 2: Major Products from OH Radical-Initiated Oxidation of Naphthalene

Product Chemical Formula Formation Pathway Reference
1-Naphthol C₁₀H₈O H-abstraction from the initial OH-adduct by O₂. rsc.orgrsc.org rsc.orgrsc.org
2-Formylcinnamaldehyde C₁₀H₈O₂ Ring-opening product from the dissociation of alkoxy radical intermediates. rsc.orgnih.gov rsc.orgnih.gov
1,4-Naphthoquinone C₁₀H₆O₂ Formed from the further oxidation of naphthalene degradation intermediates. nih.gov nih.gov
Phthalic Anhydride (as Phthalide) C₈H₄O₃ A secondary product resulting from the cleavage and further oxidation of the aromatic rings. nih.gov nih.gov
Nitronaphthalenes C₁₀H₇NO₂ Formed in the presence of nitrogen oxides (NOx), where NO₂ reacts with the initial radical adduct. researchgate.netnih.gov researchgate.netnih.gov

Environmental Monitoring and Analytical Methodologies for Naphthalene Derivatives

Detecting and quantifying naphthalene and its derivatives in environmental matrices like air, water, and soil is essential for assessing exposure and contamination. nih.govresearchgate.net Due to their semi-volatile nature and the complexity of environmental samples, sophisticated analytical techniques are required.

A variety of analytical methods have been developed and refined for the analysis of PAHs and their derivatives. The choice of method often depends on the specific compounds of interest, the sample matrix, and the required sensitivity. cup.edu.cnrsc.org

Sample Preparation: A critical first step is the extraction of the target analytes from the sample matrix. For soil and solid samples, common techniques include Soxhlet extraction, ultrasonic extraction, and supercritical fluid extraction (SFE). cup.edu.cnrsc.org For aqueous samples, solid-phase extraction (SPE) is widely used to preconcentrate the analytes and remove interfering substances from the matrix. researchgate.net

Chromatographic Separation and Detection:

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) is a cornerstone for PAH analysis. rsc.orgiarc.fr GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. rsc.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly useful for analyzing less volatile or thermally sensitive PAH derivatives. cup.edu.cn Coupling LC with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the quantification of polar derivatives like naphthoic acids in complex matrices such as contaminated groundwater. researchgate.net

Supercritical Fluid Chromatography (SFC): Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a fast and environmentally friendly alternative, capable of separating a wide range of PAH derivatives with different polarities in a single run. cup.edu.cn

These advanced methods allow for the detection of naphthalene derivatives at very low concentrations, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range, which is necessary for compliance with environmental quality standards. researchgate.neteuropa.eu

Table 3: Analytical Techniques for Naphthalene Derivatives

Technique Sample Matrix Common Use Advantages
GC-MS (Gas Chromatography-Mass Spectrometry) Air, Water, Soil Routine analysis of volatile and semi-volatile PAHs. rsc.org High resolution, well-established libraries for identification. rsc.org
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Water, Biological Fluids Analysis of polar and ionic derivatives (e.g., naphthoic acids, naphthols). researchgate.net High sensitivity and selectivity, suitable for thermally unstable compounds. cup.edu.cnresearchgate.net
UHPSFC (Ultra-High Performance Supercritical Fluid Chromatography) Soil Fast analysis of multiple PAH derivative classes (nitro-, oxy-, alkyl-PAHs) simultaneously. cup.edu.cn Reduced solvent consumption, fast separation times. cup.edu.cn
SPE (Solid-Phase Extraction) Water, Air Sample preconcentration and cleanup prior to chromatographic analysis. researchgate.net Removes matrix interferences, improves detection limits. researchgate.net
SFE (Supercritical Fluid Extraction) Soil "Green" extraction method for solid samples. cup.edu.cn Efficient, reduces use of organic solvents. cup.edu.cn

Q & A

Q. What safety protocols should be followed when handling 2-Methoxy-7-methylnaphthalene in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., 2-Methoxynaphthalene), researchers must:
  • Use personal protective equipment (PPE) including dust masks, nitrile gloves, and chemical safety goggles to avoid dermal/ocular contact .
  • Store the compound in glass containers under cool, dry conditions (<25°C), away from strong oxidizers, and ensure airtight sealing to prevent degradation .
  • Implement engineering controls such as local exhaust ventilation and sealed workspaces to minimize airborne exposure .

Q. How can researchers determine the solubility of this compound for experimental workflows?

  • Methodological Answer : While direct data is limited, analogous compounds (e.g., 2-Methoxynaphthalene) are soluble in ethanol and acetone but insoluble in water. To confirm:
  • Perform solubility screening using solvents of varying polarity (e.g., hexane, DMSO) at 25°C and elevated temperatures (up to 75°C, near its melting point) .
  • Use UV-Vis spectroscopy or HPLC to quantify solubility thresholds and validate purity post-dissolution .

Advanced Research Questions

Q. How should conflicting toxicological data for this compound be systematically resolved?

  • Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines):
  • Data extraction : Use standardized forms (Table C-2) to collate outcomes, species, and exposure routes .
  • Risk of bias assessment : Evaluate studies using questionnaires for randomization, blinding, and exposure characterization (Tables C-6, C-7) .
  • Confidence rating : Assign tiers (e.g., high/moderate/low) based on study design rigor and reproducibility (Steps 5–7 in ) . Integrate findings via weight-of-evidence analysis to resolve contradictions .

Q. What experimental parameters are critical for designing a chronic inhalation toxicity study?

  • Methodological Answer : Key parameters include:
  • Exposure routes : Align with inclusion criteria for inhalation studies (Table B-1), using rodent models and controlled chamber systems .
  • Dose selection : Conduct dose-range finding (DRF) studies based on acute toxicity thresholds (e.g., LC50).
  • Outcome measures : Monitor systemic effects (respiratory, hepatic, renal) and apply histopathology post-exposure (≥90 days).
  • Bias mitigation : Randomize exposure groups, blind researchers during data collection, and ensure attrition <10% (Table C-7) .

Q. How can metabolic pathways of this compound be elucidated to address inconsistencies in literature?

  • Methodological Answer :
  • In vitro assays : Use hepatic microsomes (human/rodent) to identify phase I/II metabolites via LC-MS/MS.
  • Isotopic labeling : Track methyl/methoxy groups using 13C^{13}\text{C}-labeled analogs to confirm biotransformation pathways.
  • Cross-species comparison : Compare metabolite profiles across models (e.g., rat vs. human hepatocytes) to assess translational relevance .
  • Data validation : Apply mechanistic toxicokinetic models to reconcile interspecies discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.